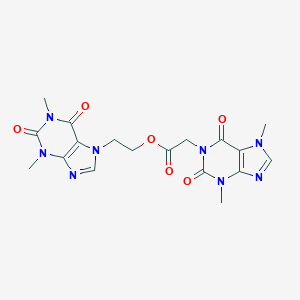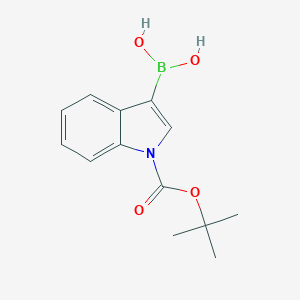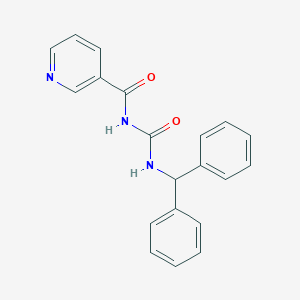
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-, also known as DPA-Pyridine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins. For example, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDACs, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- may induce changes in gene expression that could lead to therapeutic effects.
Biochemische Und Physiologische Effekte
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been shown to induce apoptosis (programmed cell death) in cancer cells. In Alzheimer's disease research, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease. In materials science, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been shown to exhibit fluorescence and self-assembly properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is its versatility in various fields of research. It can be used as a tool to study protein-ligand interactions, enzyme inhibition, and gene expression regulation. However, one limitation of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is its potential toxicity, which may limit its use in certain applications. Additionally, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- may not be effective in all types of cancer or neurological disorders, which may limit its therapeutic potential.
Zukünftige Richtungen
For 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- research include exploring its potential as a drug candidate for the treatment of various diseases, developing new synthesis methods to improve its purity and yield, and investigating its properties for the development of functional materials. Additionally, further studies are needed to fully understand the mechanism of action of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- and its potential side effects in vivo.
Conclusion:
In conclusion, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- in various applications and to understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- involves the reaction of 3-pyridinecarboxylic acid with N-((diphenylmethyl)amino)acetic acid followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting product is then purified through column chromatography to obtain 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- in high purity.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In biochemistry, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been used as a tool to study protein-ligand interactions and enzyme inhibition. In materials science, 3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- has been explored as a building block for the synthesis of functional materials.
Eigenschaften
CAS-Nummer |
168779-54-2 |
|---|---|
Produktname |
3-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- |
Molekularformel |
C20H17N3O2 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
N-(benzhydrylcarbamoyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H17N3O2/c24-19(17-12-7-13-21-14-17)23-20(25)22-18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,18H,(H2,22,23,24,25) |
InChI-Schlüssel |
FLKSZAQZBFTGRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CN=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CN=CC=C3 |
Andere CAS-Nummern |
168779-54-2 |
Synonyme |
N-(benzhydrylcarbamoyl)pyridine-3-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



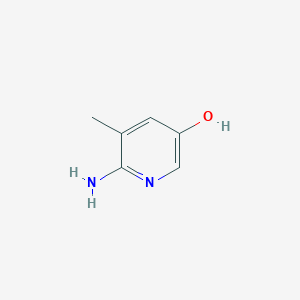
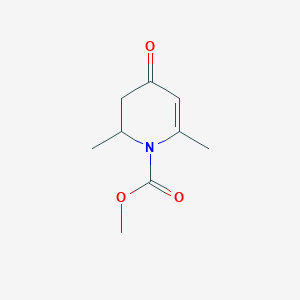

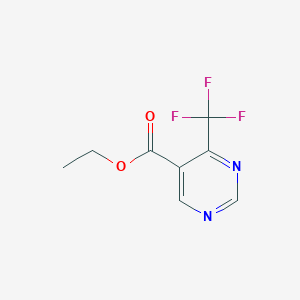
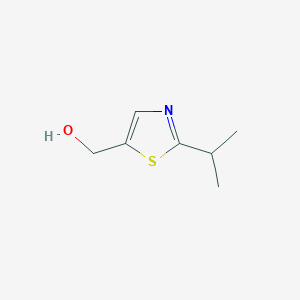
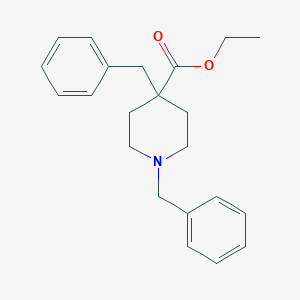
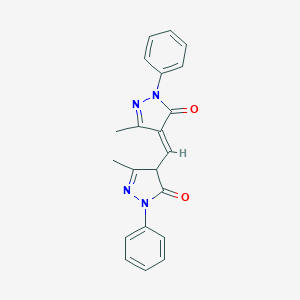
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)
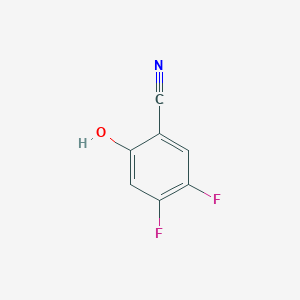
![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)
